Didemethyl Rizatriptan Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

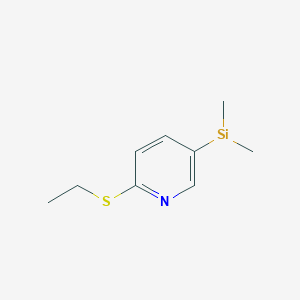

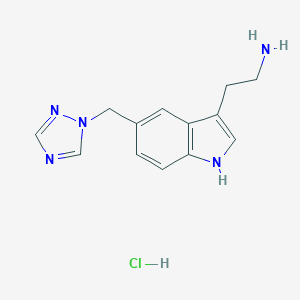

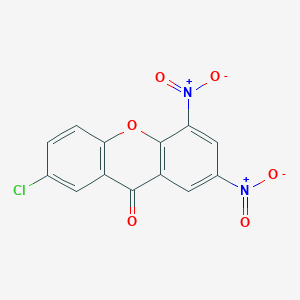

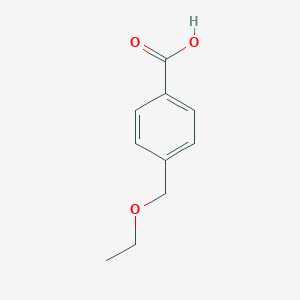

Didemethyl Rizatriptan Hydrochloride is a chemical compound with the molecular formula C13H15N5·HCl and a molecular weight of 277.75 g/mol . It is a derivative of Rizatriptan, a well-known anti-migraine medication. This compound is primarily used in scientific research and pharmaceutical applications.

Mechanism of Action

Target of Action

Didemethyl Rizatriptan Hydrochloride, similar to its parent compound Rizatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the contraction of smooth muscles within the walls of blood vessels.

Mode of Action

This compound interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction . This interaction also reduces sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Biochemical Pathways

It is known to act as a selective inhibitor of various kinases, includingcyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1) . These kinases are involved in a variety of cellular processes, including cell division, metabolism, and protein regulation.

Pharmacokinetics

Rizatriptan, its parent compound, is known to be well-absorbed and undergoes significant first-pass metabolism via monoamine oxidase-a . It is primarily excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan ranges from two to three hours .

Result of Action

The primary result of this compound’s action is the relief of migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance, with a greater area under the curve (AUC) observed in patients with impaired renal function . Similarly, plasma concentrations of Rizatriptan were found to be approximately 30% greater in patients with moderate hepatic insufficiency . Gender also plays a role, with AUC being approximately 30% higher and Cmax being 11% higher in women than in men .

Biochemical Analysis

Cellular Effects

The cellular effects of Didemethyl Rizatriptan Hydrochloride are not well studied. Its parent compound, Rizatriptan, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rizatriptan, its parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Rizatriptan Hydrochloride involves multiple steps, starting from the basic structure of Rizatriptan. The process typically includes the removal of methyl groups from the Rizatriptan molecule. This is achieved through a series of chemical reactions involving reagents such as hydrochloric acid, methanol, and acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Rizatriptan Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, acetonitrile, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Didemethyl Rizatriptan Hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a reference standard in analytical method development and validation.

Biology: In studies involving serotonin receptors and their role in migraine.

Medicine: As a precursor in the synthesis of anti-migraine drugs.

Comparison with Similar Compounds

Similar Compounds

Rizatriptan: The parent compound, used widely for migraine treatment.

Sumatriptan: Another triptan used for migraines, with a similar mechanism of action.

Zolmitriptan: Also used for migraines, but with different pharmacokinetic properties.

Uniqueness

Didemethyl Rizatriptan Hydrochloride is unique due to its specific structural modifications, which make it a valuable compound for research and development. Its distinct properties allow for more targeted studies on serotonin receptors and migraine mechanisms .

Properties

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOZZYWRWWRAAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647334 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016900-28-9 |

Source

|

| Record name | 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)